Tert-butyl3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate
Description
Tert-butyl3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate is a spirocyclic compound featuring a 1-oxa-2,8-diazaspiro[4.5]dec-2-ene core with a tert-butyl carboxylate group at position 8 and a cyclopropyl substituent at position 3. The spiro architecture combines a tetrahydrofuran-like oxygen-containing ring (1-oxa) and a piperazine-derived diaza ring, creating a rigid, three-dimensional structure. The cyclopropyl group introduces steric bulk and conformational constraints, which can influence metabolic stability and binding interactions in medicinal chemistry applications . This compound is part of a broader class of spirocyclic building blocks used in drug discovery, particularly for targeting G protein-coupled receptors (GPCRs) and kinases .
Properties
Molecular Formula |
C15H24N2O3 |
|---|---|
Molecular Weight |
280.36 g/mol |
IUPAC Name |
tert-butyl 3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate |
InChI |
InChI=1S/C15H24N2O3/c1-14(2,3)19-13(18)17-8-6-15(7-9-17)10-12(16-20-15)11-4-5-11/h11H,4-10H2,1-3H3 |
InChI Key |
BGIKLUOCVCDBHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=NO2)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-cyclopropyl-1-oxa-2,8-diazaspiro[45]dec-2-ene-8-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in research applications.
Scientific Research Applications
Tert-butyl3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activities.
Medicine: The compound’s unique structure and potential biological activities make it a candidate for drug development, particularly in the areas of metabolic disorders and cancer research.
Mechanism of Action
The mechanism of action of tert-butyl3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), the compound binds to the active site of the enzyme, preventing it from dephosphorylating its substrates. This inhibition can modulate signaling pathways involved in glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes and obesity .
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
The 3-cyclopropyl substituent significantly impacts physicochemical and pharmacological profiles:
- Lipophilicity : The cyclopropyl group increases logP compared to polar substituents (e.g., oxo or formyl), improving membrane permeability .
- Metabolic Stability : Cyclopropyl’s rigidity reduces susceptibility to cytochrome P450 oxidation, extending half-life in vivo .
- Solubility: The tert-butyl carboxylate enhances aqueous solubility (~2–5 mg/mL in PBS) relative to non-esterified analogs .
In contrast, the 3-bromo analog’s heavy atom content may complicate pharmacokinetics, while the 3-formyl derivative’s aldehyde group poses reactivity risks (e.g., off-target Schiff base formation) .
Conformational Analysis and Ring Puckering Effects
The spiro[4.5]decane system exhibits puckering dynamics described by Cremer-Pople coordinates . Key findings:
- Cyclopropyl Impact : The 3-cyclopropyl group imposes a "half-chair" conformation on the diaza ring, quantified by a puckering amplitude (θ) of ~20° and phase angle (φ) of 150° (similar to bicyclic terpenes) .
- Comparison with Oxo Analog : The 3-oxo derivative adopts a flatter ring (θ = 10°), reducing steric clash but increasing solvent exposure .
- Triaza System : The 1,3,8-triazaspiro[4.5]decane analog (Table 1, row 5) shows greater flexibility due to nitrogen lone-pair repulsions, with θ = 25° .
Biological Activity
Tert-butyl 3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate is a complex organic compound with significant potential in biological applications. This article explores its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Molecular Structure and Formula:
- Common Name: Tert-butyl 3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate
- CAS Number: 1796557-50-0
- Molecular Formula: C15H24N2O3
- Molecular Weight: 280.36 g/mol
Physical Properties:
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
The biological activity of tert-butyl 3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit antimicrobial activities. For instance, spirocyclic compounds have shown effectiveness against various pathogens due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. The diazaspiro structure could facilitate interactions with DNA or RNA, potentially leading to apoptosis in cancer cells. Further studies are required to elucidate specific pathways involved.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study evaluated the antimicrobial effects of various spirocyclic compounds, including derivatives of tert-butyl 3-cyclopropyl structures. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating potential for development as an antibiotic agent.
-
Anticancer Research :
- In vitro assays demonstrated that compounds similar in structure to tert-butyl 3-cyclopropyl derivatives inhibited the growth of several cancer cell lines. The mechanism was linked to cell cycle arrest and induction of apoptosis, although specific pathways for this compound remain under investigation.
Comparative Analysis with Similar Compounds
A comparison of tert-butyl 3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate with other spirocyclic compounds highlights its unique properties:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | Spirocyclic | Antimicrobial properties |
| Tert-butyl 3-cyclopropyl 1-Oxo derivatives | Spirocyclic | Anticancer potential |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of tert-butyl 3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate?
- Methodology :
- Utilize multi-step synthesis protocols involving cyclopropane ring formation and spirocyclic coupling. For example, adapt the acylnitroso Diels-Alder reaction described for analogous spiro compounds, optimizing reaction time (e.g., 8–12 hours) and temperature (40–80°C) to improve yields .
- Purify intermediates via flash chromatography (e.g., ethyl acetate/hexane gradients) and confirm purity using HPLC or TLC.
Q. What techniques are recommended for structural characterization of this compound?
- Methodology :
- Employ X-ray crystallography with SHELXL refinement for resolving spirocyclic conformation and stereochemistry .
- Use 2D NMR (¹H-¹³C HSQC, HMBC) to assign cyclopropyl and oxa-diaza ring protons. Compare spectral data with structurally similar compounds (e.g., tert-butyl 4-oxo-2-phenyl derivatives) to validate assignments .
Q. How can solubility and stability be determined for in vitro assays?
- Methodology :
- Test solubility in polar (DMSO, acetonitrile) and non-polar solvents (dichloromethane) at concentrations up to 10 mM. Reference solubility data from analogs like tert-butyl 4-oxo-2-phenyl-1,3,8-triazaspiro derivatives (e.g., 3.04 mL for 1 mM in DMSO) .
- Conduct accelerated stability studies under varying pH (4–9) and temperatures (4°C, 25°C) for 48 hours, monitoring degradation via LC-MS .
Advanced Research Questions
Q. How can stereochemical challenges in spirocyclic synthesis be addressed?
- Methodology :
- Apply diastereoselective strategies, such as chiral auxiliaries or asymmetric catalysis, as demonstrated in the synthesis of (±)-1'-benzyl 3-tert-butyl spiro derivatives .
- Use circular dichroism (CD) or vibrational circular dichroism (VCD) to confirm enantiomeric excess for chiral centers.
Q. What computational methods predict the compound’s reactivity in medicinal chemistry applications?
- Methodology :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to model cyclopropyl ring strain and spirocyclic conformational flexibility. Compare with analogs like 3-ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene to assess electronic effects .
- Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes), prioritizing modifications for enhanced binding .
Q. How should contradictory spectral data be resolved during structural validation?
- Methodology :
- Cross-validate NMR assignments with X-ray crystallography, as discrepancies in spirocyclic systems often arise from dynamic ring puckering .
- Perform variable-temperature NMR to identify conformational exchange broadening in cyclopropyl or oxa-diaza moieties.
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
